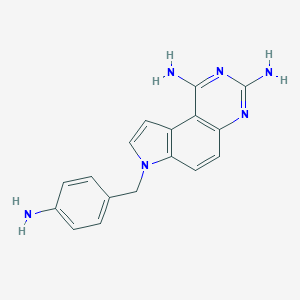

3-ベンジル-2-メルカプト-3H-キナゾリン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several key steps, including the coupling of specific precursor molecules. For example, a study outlines the synthesis of a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, showcasing the complexity of reactions needed to create compounds with similar structures (Mohammed et al., 2020). Another approach involves a one-pot cascade synthesis of quinazolin-4(3H)-ones through nickel-catalyzed dehydrogenative coupling (Parua et al., 2017).

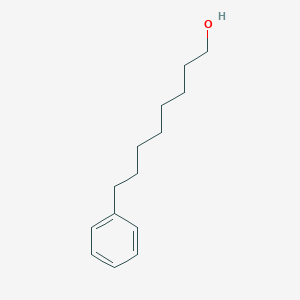

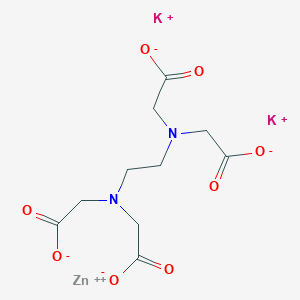

Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and related compounds has been thoroughly studied using various spectroscopic techniques. Keto-enol tautomerism is a characteristic feature, confirmed by FTIR, 1H-NMR, 13C-NMR, mass spectrometry, and UV-Visible spectra (Mohammed et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its reactive nature and potential for further chemical modifications. Its synthesis from methyl anthranilate through novel routes and its antihypertensive activity highlights its chemical versatility and biological relevance (Alagarsamy & Pathak, 2007).

Physical Properties Analysis

The physical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, such as solubility and keto-enol tautomerism, depend significantly on the solvent used. It exhibits different tautomeric forms in solvents of varying polarity, affecting its physical characteristics and chemical reactivity (Mohammed et al., 2020).

Chemical Properties Analysis

The chemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one include its ability to undergo keto-enol tautomerism and its reactivity towards various chemical reagents. Its synthesis reveals the presence of intra-molecular hydrogen bonding, which plays a crucial role in its chemical behavior and interactions (Mohammed et al., 2020).

科学的研究の応用

抗菌活性

3-ベンジル-2-メルカプト-3H-キナゾリン-4-オンを含むキナゾリン-4-オン誘導体は、有意な抗菌活性を示すことが判明しています . 例えば、置換キナゾリン-4-オン誘導体は、グラム陰性菌とグラム陽性菌に対して抗菌活性が試験されています .

抗酸化活性

キナゾリン-4-オンは、その幅広い生物活性で知られており、フェノール化合物は重要な抗酸化効果を示します . 一部の化合物、特にオルトジフェノール化合物は、アスコルビン酸やトロロックスよりも強い抗酸化効果を示しました .

抗がん活性

キナゾリン-4-オン誘導体は、抗がん活性などのさまざまな薬効を示します . 海洋堆積物から発見された菌類から得られる化合物2- (4-ヒドロキシベンジル) キナゾリン-4 (3 H) -オン (HBQ、III) は、特定の癌細胞株に対して有意な細胞毒性を示すことが示されています .

抗炎症活性

3-ベンジル-2-メルカプト-3H-キナゾリン-4-オンを含むキナゾリン-4-オン誘導体は、抗炎症活性を有することが報告されています <svg class="icon" height="16" p-id="1

将来の方向性

作用機序

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

特性

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13906-05-3 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)